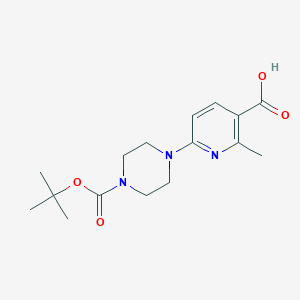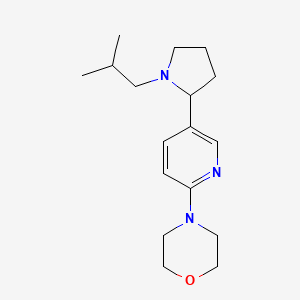
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine est un composé chimique qui présente un cycle pyrrolidine, qui est un hétérocycle à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine implique généralement la construction du cycle pyrrolidine suivie d'une fonctionnalisation. Une méthode courante est la cycloaddition dipolaire-1,3 asymétrique de N-benzylidèneglycinates de méthyle avec des alcènes déficients en électrons, catalysée par un complexe cuivre(I)/ClickFerrophos. Cette réaction donne des pyrrolidines exo-2,4,5-trisubstituées et 2,3,4,5-substituées avec des diastéréo- et énantiosélectivités élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réactions de cycloaddition similaires, optimisées pour le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité d'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou introduire de l'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.
Applications de la recherche scientifique
Le chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les cibles biologiques, telles que les enzymes et les récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pyrrolidine peut améliorer l'affinité de liaison et la sélectivité en raison de sa structure tridimensionnelle et de sa stéréochimie. Cette interaction peut moduler les voies biologiques et produire des effets thérapeutiques.
Applications De Recherche Scientifique
N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This interaction can modulate biological pathways and produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la N-benzyl-2-pyrrolidone : Ces composés présentent également un cycle pyrrolidine et ont été étudiés pour leurs propriétés antioxydantes et inhibitrices enzymatiques.
Dérivés de la pyridin-2-amine : Ces composés contiennent un cycle pyridine et sont utilisés dans diverses applications chimiques et biologiques.
Unicité
Le chlorhydrate de N-benzyl-2-(pyrrolidin-3-yl)propan-2-amine est unique en raison de sa structure spécifique, qui combine un cycle pyrrolidine avec un groupe benzyle et une partie propan-2-amine. Cette combinaison unique renforce son potentiel d'activité biologique et d'applications thérapeutiques.
Propriétés
Formule moléculaire |
C14H24Cl2N2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H |
Clé InChI |
BTKXFLPFJFDHEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)





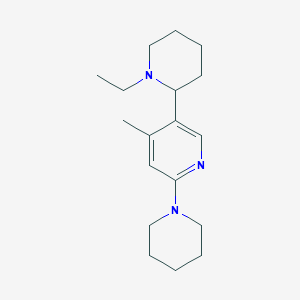
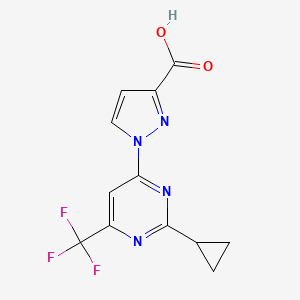

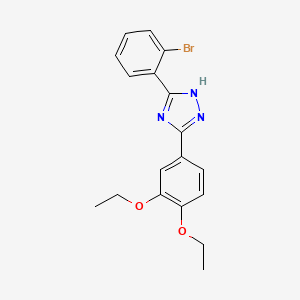
![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
